molecular formula C8H6F3NO B2630645 2',4',5'-Trifluoroacetophenone oxime CAS No. 1389318-25-5

2',4',5'-Trifluoroacetophenone oxime

Cat. No. B2630645
CAS RN: 1389318-25-5
M. Wt: 189.137
InChI Key: XIWAFPYIEKQWQI-QCDXTXTGSA-N
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Description

2’,4’,5’-Trifluoroacetophenone is a chemical compound with the molecular formula C8H5F3O . It has a molecular weight of 174.12 g/mol . The compound is also known by several synonyms, including 1-2,4,5-trifluorophenyl ethanone, 2,4,5-trifluoroacetophenone, and 1-acetyl-2,4,5-trifluorobenzene .


Molecular Structure Analysis

The molecular structure of 2’,4’,5’-Trifluoroacetophenone consists of a trifluoromethyl group (-CF3) and an acetyl group (-COCH3) attached to a phenyl ring . The InChI key for this compound is GVTLJUZWNNFHMZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2’,4’,5’-Trifluoroacetophenone is a clear yellow liquid . It has a density of 1.331 g/mL at 25 °C and a refractive index (n20/D) of 1.472 . The compound is combustible .

Safety and Hazards

2’,4’,5’-Trifluoroacetophenone is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to use personal protective equipment such as gloves, eyeshields, and dust masks when handling this compound .

properties

IUPAC Name

(NZ)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3/b12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWAFPYIEKQWQI-QCDXTXTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4',5'-Trifluoroacetophenone oxime

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